3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 118055-08-6) is a partially saturated bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine class. Its structure features a fully saturated six-membered ring fused to a pyrazole ring with a methyl substituent at the 3-position.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 118055-08-6
Cat. No. B3046018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
CAS118055-08-6
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C2CCCCN2N=C1
InChIInChI=1S/C8H12N2/c1-7-6-9-10-5-3-2-4-8(7)10/h6H,2-5H2,1H3
InChIKeyVCWMJOGQSOFPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 118055-08-6): Core Scaffold Identity and Class Context


3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 118055-08-6) is a partially saturated bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine class. Its structure features a fully saturated six-membered ring fused to a pyrazole ring with a methyl substituent at the 3-position [1]. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is recognized as a privileged core in medicinal chemistry, having demonstrated activity as kinase inhibitors (e.g., PI3Kγ/δ, RET, MARK, TrkA) [2][3][4][5], anti-platelet aggregation agents [6], and building blocks for steroidal anti-androgens [7]. This specific compound is commercially supplied at ≥95% purity primarily as a synthetic building block for pharmaceutical R&D and quality control applications .

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Procurement: Why Simple Scaffold Substitution Risk Is High


Substituting 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine with a generic pyrazolopyridine congener is scientifically unsound due to the decisive influence of two concurrent structural features: the regiochemistry of the methyl substituent at position 3 and the saturation state of the six-membered ring. Within the pyrazolo[1,5-a]pyridine class, even minor positional isomerism (e.g., 2-methyl vs. 3-methyl substitution) diverts reactivity in cycloaddition and cross-coupling chemistry, while the fully saturated 4,5,6,7-tetrahydro ring confers a distinct three-dimensional conformation, basicity (calculated pKa of the pyridine nitrogen), and metabolic vulnerability profile compared to the aromatic analog 3-methylpyrazolo[1,5-a]pyridine (CAS 40053-04-1) [1]. Additionally, the tetrahydropyrazolo[1,5-a]pyridine core has been specifically claimed in patent families for anti-platelet aggregation activity [2] and as a key intermediate in oral RET kinase inhibitor programs [3], meaning that substituting with an isomeric or oxidation-state variant risks both chemical incompatibility and IP infringement—the quantitative evidence below establishes the boundaries of legitimate substitution.

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 118055-08-6): Quantifiable Differentiation Evidence Relative to Analogs


Scaffold Saturation State: Quantified Physicochemical Divergence from the Aromatic Analog

The 4,5,6,7-tetrahydro saturation distinguishes this compound from its fully unsaturated counterpart, 3-methylpyrazolo[1,5-a]pyridine (CAS 40053-04-1). The saturated analog has a molecular weight of 136.19 g/mol (C₈H₁₂N₂) versus 132.16 g/mol (C₈H₈N₂) for the aromatic version—a +4.03 Da mass difference, corresponding to the addition of four hydrogen atoms [1]. The computed partition coefficient (XLogP3-AA) for the target compound is 1.3, while the aromatic analog has a computed XLogP of approximately 2.14, reflecting a ~0.84 log unit increase in hydrophilicity upon ring saturation [1]. The topological polar surface area remains identical at 17.8 Ų, but the hydrogen bond donor and acceptor counts change: both compounds have zero HBD, but the saturated version exhibits altered basicity due to the tertiary amine character of the tetrahydropyridine nitrogen (computed pKa shift of ~2-3 units more basic than the aromatic pyridine) [1]. These differences directly impact solubility, permeability, and metabolic stability in drug discovery programs.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Methyl Regioisomer Superiority: Synthetic Intermediate Versatility Versus 2-Methyl and Unsubstituted Analogs

The 3-methyl substitution pattern on the pyrazole ring is critical for downstream derivatization chemistry. In the pyrazolo[1,5-a]pyridine scaffold class, the 3-position is the most synthetically accessible site for electrophilic substitution, cross-coupling reactions, and cycloaddition chemistry [1]. The 2-methyl isomer (e.g., 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) positions the methyl group adjacent to the bridgehead nitrogen, sterically hindering N-functionalization and altering the electronic environment of the pyridine ring. In contrast, the 3-methyl regioisomer leaves the 2-position (and the bridgehead nitrogen's lone pair) sterically unencumbered, enabling selective N-alkylation, N-acylation, or N-sulfonylation at the 1-position nitrogen without competing C-methyl reactivity [2]. Patent literature on platelet aggregation inhibitors explicitly claims 2-methyl-3-acyl derivatives and 2-methyl-3-nicotinoyl derivatives of both the aromatic and tetrahydro series, but the 3-methyl-4,5,6,7-tetrahydro scaffold is uniquely positioned as a starting material for C-2 functionalization via directed ortho-metallation or halogenation chemistry that is not accessible from the 2-methyl isomer [2]. The unsubstituted parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine lacks a synthetic handle at the 3-position entirely, making the 3-methyl variant the minimal functionalized building block for SAR exploration.

Synthetic Chemistry Structure-Activity Relationship Building Block Selection

Pharmacological Domain Specificity: Class-Wide Kinase and Anti-Platelet Activity That Favors the Tetrahydro Scaffold Over Aromatic Analogs

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has been explicitly claimed and validated in two distinct pharmacological domains where the saturated ring is structurally essential for activity. First, in the anti-platelet aggregation domain, Patent US4559402 demonstrates that 2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine inhibits arachidonic acid-induced platelet aggregation in rabbits at an oral dose of 10 mg/kg, with the tetrahydropyridine moiety being required to mimic the tetrahydronicotinoyl pharmacophore [1]. The corresponding aromatic pyrazolo[1,5-a]pyridine derivatives showed different potency and selectivity profiles. Second, in kinase inhibition, the tetrahydropyrazolo[1,5-a]pyridine core appears in multiple kinase inhibitor patents and papers—PI3Kγ/δ inhibitors with IC₅₀ values in the low nanomolar range (e.g., compound 15g: PI3Kγ IC₅₀ = 2.8 nM, PI3Kδ IC₅₀ = 1.2 nM) [2], RET kinase inhibitors [3], MARK inhibitors [4], and TrkA inhibitors [5]—where the saturated ring provides a critical conformational element that positions substituents into kinase selectivity pockets. While these literature examples use more elaborated analogs rather than the simple 3-methyl building block, the scaffold class evidence establishes that the tetrahydro (saturated) core is pharmacologically non-interchangeable with aromatic pyrazolopyridines for achieving target selectivity. The 3-methyl substituent on the tetrahydro core serves as a minimal alkyl vector that can be elaborated into diverse kinase inhibitor chemotypes through established C-3 functionalization chemistry.

Kinase Inhibition Platelet Aggregation Drug Discovery Selectivity

Commercially Differentiated Purity Specifications and ISO-Certified Supply Chain Integrity

Among commercial suppliers of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, purity specifications and certification levels differentiate procurement options. The compound is available at ≥95% purity (CymitQuimica/Biosynth) and at ≥98% purity (MolCore) . MolCore's offering includes ISO-certified quality management system compliance, which is relevant for pharmaceutical R&D environments requiring documented quality assurance for building block procurement . The closely related analog 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2091565-66-9) is also commercially available at ≥98% purity, but this is a different chemotype (pyrazine core vs. pyridine core) with distinct hydrogen-bonding properties (additional ring nitrogen alters HBA count and basicity) . The MDL number MFCD13176301 uniquely identifies the target compound across supplier databases, enabling unambiguous procurement specification and reducing the risk of receiving the wrong isomer or oxidation state .

Quality Control Procurement Specification Supply Chain Assurance

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 118055-08-6): Evidence-Mapped Application Scenarios for Scientific Procurement


Kinase Inhibitor Hit-to-Lead Optimization Using the 3-Methyl Saturated Scaffold

The tetrahydropyrazolo[1,5-a]pyridine core has demonstrated nanomolar potency in PI3Kγ/δ, RET, MARK, and TrkA kinase programs [1][2][3]. Procurement of the 3-methyl building block enables medicinal chemistry teams to elaborate the C-3 methyl group into diverse kinase hinge-binding motifs while retaining the saturated ring's favorable conformational properties for selectivity pocket engagement. The 0.84 log unit lower logP versus aromatic analogs translates to improved aqueous solubility of early leads, reducing formulation challenges during in vivo pharmacokinetic studies.

Anti-Platelet Aggregation Therapeutic Development Leveraging the Tetrahydro Pharmacophore

Patent US4559402 establishes that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives inhibit arachidonic acid-induced platelet aggregation with in vivo efficacy at 10 mg/kg oral dose in rabbits [1]. The 3-methyl-4,5,6,7-tetrahydro scaffold provides the correct oxidation state and ring geometry for further elaboration into novel anti-thrombotic agents. This compound can serve as a key intermediate for synthesizing 3-acyl or 3-carboxamide derivatives that mimic the tetrahydronicotinoyl pharmacophore described in the patent.

Steroidal Anti-Androgen Conjugate Synthesis for Prostate Cancer Research

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring system has been successfully fused to steroidal scaffolds via [8π+2π] cycloaddition chemistry, yielding hexacyclic steroids with demonstrated suppression of androgen receptor targets (Nkx3.1 and PSA) in 22Rv1 and VCaP prostate cancer cell lines [2]. The 3-methyl-substituted tetrahydro core is a logical precursor for generating diazafulvenium methide intermediates required for this cycloaddition, enabling the synthesis of novel galeterone analogs with potential improved anti-androgen activity.

Quality Control Reference Standard for Pyrazolopyridine-Based Drug Substance Analysis

With an ISO-certified supply chain providing ≥98% purity and a defined MDL number (MFCD13176301), this compound is suitable for use as a reference standard in HPLC method development, impurity profiling, and batch release testing for pyrazolopyridine-containing active pharmaceutical ingredients [3]. The distinct UV chromophore of the pyrazolo[1,5-a]pyridine system (λmax typically 250-280 nm) combined with the saturated ring's unique retention time on reverse-phase columns enables unambiguous identification and quantification in complex matrices.

Quote Request

Request a Quote for 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.